Product packaging for 3-Methylbutyl 2-methylbutanoate(Cat. No.:CAS No. 27625-35-0)

3-Methylbutyl 2-methylbutanoate

Número de catálogo: B1584169
Número CAS: 27625-35-0
Peso molecular: 172.26 g/mol
Clave InChI: VGIRHYHLQKDEPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Methylbutyl 2-methylbutanoate (CAS 27625-35-0), also known as isoamyl 2-methylbutyrate, is a high-purity ester compound supplied for research and development applications. With a defined molecular formula of C 10 H 20 O 2 and a molecular weight of 172.26 g/mol , this compound is characterized as a colorless to almost colorless clear liquid with a boiling point between 185-186°C . It is specified with a purity of >98.0% (GC) . This compound is a significant odor-active constituent in nature, identified as a flavouring ingredient found in a variety of natural sources such as apple, strawberry, banana, cognac, red wine, and Roman chamomile oil . Its relevance in analytical research is highlighted by its role in the characterization of special flavor hops, where related esters contribute to fruity and cantaloupe-like odor notes . The compound is listed under FEMA GRAS number 3505 , underscoring its importance in flavor science. As a fatty acid ester, it serves as a valuable reference standard and starting material in analytical chemistry, synthetic chemistry, and flavor and fragrance research . Safety and Handling: This product is a combustible liquid (Flash point 62°C) and should be stored in a cool, dark, and well-ventilated place . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1584169 3-Methylbutyl 2-methylbutanoate CAS No. 27625-35-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methylbutyl 2-methylbutanoate
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InChI

InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3
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InChI Key

VGIRHYHLQKDEPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)C(=O)OCCC(C)C
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID90865387
Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
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Molecular Weight

172.26 g/mol
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Physical Description

colourless liquid with a fruity odour
Record name Isoamyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

185.00 to 186.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl 2-methylbutanoate
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Solubility

soluble in ethanol and oil, insoluble in water
Record name Isoamyl 2-methylbutyrate
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Density

0.852-0.861
Record name Isoamyl 2-methylbutyrate
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CAS No.

27625-35-0, 93803-99-7
Record name 3-Methylbutyl 2-methylbutanoate
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Record name Isoamyl 2-methylbutyrate
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Record name 3-Methylbutyl methylbutyrate
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Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
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Record name 3-methylbutyl 2-methylbutyrate
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Record name ISOAMYL 2-METHYLBUTYRATE
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Record name 3-Methylbutyl 2-methylbutanoate
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Biosynthesis and Metabolic Pathways of 3 Methylbutyl 2 Methylbutanoate

Precursor Substrate Dynamics and Metabolic Flux

The formation of 3-methylbutyl 2-methylbutanoate is fundamentally dependent on the availability of its two precursor molecules: an alcohol (3-methylbutanol, also known as isoamyl alcohol) and an acyl-CoA (2-methylbutanoyl-CoA). The synthesis of these precursors is intricately linked to the metabolism of amino acids and fatty acids.

Role of Branched-Chain Amino Acids (BCAAs) in Alkyl Moiety Formation

The alkyl moiety of this compound, which is 3-methylbutanol, is primarily derived from the catabolism of branched-chain amino acids (BCAAs), particularly L-leucine. nih.govresearchgate.net This metabolic conversion occurs through a series of enzymatic steps. Initially, L-leucine undergoes transamination, a reaction catalyzed by branched-chain aminotransferases (BCATs), to form its corresponding α-keto acid, α-ketoisocaproate. researchgate.net This reaction is a critical entry point for BCAAs into pathways that generate flavor and aroma compounds. researchgate.net

The subsequent steps involve the decarboxylation of the α-keto acid to an aldehyde, followed by its reduction to the final alcohol. This process, often referred to as the Ehrlich pathway, is a common route for the synthesis of higher alcohols, also known as fusel alcohols, in yeast and plants. nih.gov The availability of L-leucine, therefore, directly influences the metabolic flux towards the production of 3-methylbutanol and, consequently, the synthesis of this compound.

De Novo Synthesis of Branched-Chain α-Keto Acids and Corresponding Alcohols

The precursors for the alcohol and acyl moieties of this compound, namely branched-chain α-keto acids, can be synthesized de novo in organisms like plants and microorganisms. wikipedia.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) molecules or pyruvate and 2-ketobutyrate, a reaction catalyzed by the enzyme acetohydroxyacid synthase (AHAS). nih.gov

Specifically, the synthesis of L-leucine and L-isoleucine, the primary BCAA precursors, starts with reactions catalyzed by AHAS. wikipedia.orgnih.gov For the alkyl moiety (3-methylbutanol), the pathway leading to leucine (B10760876) is initiated by the condensation of two pyruvate molecules to form α-acetolactate. nih.gov This is then converted through several steps to α-ketoisocaproate. For the acyl moiety (2-methylbutanoate), the pathway to isoleucine starts with the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate. nih.gov

Once the branched-chain α-keto acids are formed, they are converted to their corresponding alcohols. This biotransformation involves a two-step process. First, a keto-acid decarboxylase (KIVD) catalyzes the removal of a carboxyl group from the α-keto acid, yielding an aldehyde. nih.gov Subsequently, an alcohol dehydrogenase (ADH) reduces the aldehyde to the corresponding branched-chain alcohol. nih.govnih.gov For instance, α-ketoisocaproate is decarboxylated to isovaleraldehyde, which is then reduced to 3-methylbutanol (isoamyl alcohol). Similarly, α-keto-β-methylvalerate is converted to 2-methylbutanal and then reduced to 2-methylbutanol.

Contribution of Fatty Acid Metabolism to Acyl Moiety Generation

The acyl moiety of this compound, 2-methylbutanoate, is derived from the catabolism of the branched-chain amino acid L-isoleucine. However, the initial building blocks for BCAA synthesis, and by extension the acyl group, are linked to central carbon metabolism, which includes fatty acid metabolism. researchgate.net Fatty acid degradation, or β-oxidation, produces acetyl-CoA, a key metabolite that can enter various biosynthetic pathways. nih.govmit.edu

Enzymatic Catalysis and Biotransformation Mechanisms

The synthesis of this compound is not a spontaneous process but is orchestrated by specific enzymes that catalyze the key reactions. The final esterification step, as well as the production of the necessary precursors, are under tight enzymatic control.

Alcohol Acyltransferase (AAT) Mediated Esterification Processes

The final and definitive step in the biosynthesis of this compound is the esterification of 3-methylbutanol with 2-methylbutanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov AATs belong to the BAHD superfamily of acyl-CoA-dependent acyltransferases and are responsible for the synthesis of a wide variety of esters that contribute to the flavor and aroma of fruits and fermented beverages. nih.gov

The general reaction catalyzed by AATs involves the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. nih.gov In the case of this compound synthesis, the reaction is as follows:

3-methylbutanol + 2-methylbutanoyl-CoA → this compound + Coenzyme A

The substrate specificity of different AAT enzymes can vary, leading to the production of a diverse array of esters in different organisms and even in different tissues of the same organism. nih.gov The expression and activity of AATs are often developmentally regulated and can be influenced by environmental factors, which in turn affects the final aroma profile of a fruit or product.

Functional Characterization of Acetohydroxyacid Synthase (AHAS) in Precursor Production

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a pivotal enzyme at the beginning of the biosynthetic pathway for branched-chain amino acids. wikipedia.orgnih.gov As such, it plays a critical role in the production of the precursors for this compound. The enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, the precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, the precursor for isoleucine. nih.govnih.gov

AHAS is a target for many herbicides, and its inhibition can block the synthesis of essential amino acids in plants and microorganisms. nih.gov The enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor for its catalytic activity. wikipedia.org The activity of AHAS is typically regulated by feedback inhibition from the end products of the pathway, the BCAAs themselves. nih.gov This regulation allows the cell to control the metabolic flux into the BCAA biosynthetic pathway, thereby modulating the availability of precursors for ester formation. The efficiency of AHAS in producing the necessary α-keto acid precursors directly impacts the potential for synthesis of compounds like this compound. capes.gov.br

Table 1: Key Enzymes and their Roles in the Biosynthesis of this compound

Enzyme Abbreviation Function Pathway
Branched-Chain Aminotransferase BCAT Catalyzes the transamination of BCAAs to their corresponding α-keto acids. BCAA Catabolism
Keto-Acid Decarboxylase KIVD Decarboxylates α-keto acids to form aldehydes. Ehrlich Pathway
Alcohol Dehydrogenase ADH Reduces aldehydes to their corresponding alcohols. Ehrlich Pathway
Alcohol Acyltransferase AAT Catalyzes the final esterification of an alcohol and an acyl-CoA. Ester Biosynthesis

Table 2: Precursors and Intermediates in the Biosynthesis of this compound

Compound Type Role
L-Leucine Amino Acid Precursor for the alkyl (alcohol) moiety.
L-Isoleucine Amino Acid Precursor for the acyl moiety.
α-Ketoisocaproate α-Keto Acid Intermediate in the formation of 3-methylbutanol.
α-Keto-β-methylvalerate α-Keto Acid Intermediate in the formation of 2-methylbutanoate.
3-Methylbutanol Alcohol Substrate for the final esterification step.

Exploration of Alternative Biosynthetic Routes, e.g., Citramalate (B1227619) Synthase Pathway

A significant discovery in the biosynthesis of the branched-chain ester precursors is the functional role of the citramalate synthase (CMS) pathway in ripening apples. nih.govpnas.org Previously described primarily in microorganisms for isoleucine biosynthesis, this pathway is now understood to contribute to the formation of 2-methylbutanoate esters in plants. pnas.orgpnas.org

The process begins with the condensation of pyruvate and acetyl-CoA by the enzyme citramalate synthase to form citramalate. nih.govpnas.org This is a critical step, as research has shown that the transient expression of a specific apple gene, MdCMS_1, in Nicotiana benthamiana led to a high accumulation of citramalate. nih.govpnas.org Further steps in this pathway lead to the production of α-ketoacids, which are direct precursors to the 2-methylbutanoate moiety of the final ester. nih.gov A key feature of the plant CMS is its lack of a regulatory region found in the related enzyme 2-isopropylmalate synthase (IPMS), rendering it insensitive to feedback inhibition and allowing for continuous production of ester precursors during fruit ripening. nih.govpnas.org

Genetic and Molecular Regulation of this compound Biosynthesis

The quantity and composition of esters like this compound are under tight genetic and molecular control. Advanced techniques in genomics and molecular biology have allowed scientists to unravel the complex regulatory networks governing the production of these important aroma compounds.

Transcriptomic Analysis of Gene Expression Profiles Associated with Ester Production

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying genes involved in ester biosynthesis. In apples, microarray and RNA-Seq analyses have revealed that the expression of genes encoding key enzymes, such as alcohol acyltransferase (AAT), is highly correlated with the production of volatile esters. wsu.eduusda.gov

For instance, studies comparing high- and low-ester-producing apple cultivars like 'Golden Delicious' and 'Granny Smith' have shown that genes such as AAT1 and AAT2 are more strongly and consistently expressed in the high-aroma variety. usda.gov Similarly, in European pears, transcriptome analysis identified 12 candidate genes associated with ester biosynthesis, with PcFAD2 and PcLIP2 showing significant up-regulation during postharvest storage, a period of intense aroma development. nih.gov These analyses provide a snapshot of the genes that are actively being transcribed to produce the enzymes necessary for ester synthesis at different stages of fruit development and ripening.

Table 1: Key Genes in Ester Biosynthesis Identified Through Transcriptomics

Gene/EnzymeFunctionOrganismKey FindingReference
MdCMS_1Citramalate SynthaseApple (Malus × domestica)Induces high levels of citramalate, a precursor for 2-methylbutanoate esters. nih.govpnas.org
AAT1, AAT2Alcohol AcyltransferaseApple (Malus × domestica)Expression levels are consistent with the total amount of esters detected in different cultivars. usda.gov
PcFAD2, PcLIP2Fatty Acid Desaturase, LipoxygenaseEuropean Pear (Pyrus communis)Significantly up-regulated during postharvest storage, correlating with ester production. nih.gov
LOX genesLipoxygenaseApple (Malus × domestica)Six LOX genes were identified as highly expressed and ripening-dependent. researchgate.net

Quantitative Trait Loci (QTL) Mapping and Candidate Gene Identification for Aroma Ester Traits

QTL mapping is a powerful genetic tool used to identify regions of the genome that are associated with a particular trait, in this case, the production of aroma esters. By analyzing the genetic makeup and aroma profiles of a large population, researchers can pinpoint specific loci that control the variation in ester production.

In a study of over 300 strawberry individuals, QTL analysis, combined with multi-omics data, led to the identification of a candidate gene, AAT6, which, when overexpressed, significantly increased the accumulation of esters in the fruit. mdpi.com Similarly, in strawberry, the FaOMT gene, an O-methyltransferase, was identified as the locus responsible for the natural variation in the content of the aroma compound mesifurane. nih.gov These findings are crucial for breeding programs aimed at improving the flavor and aroma of fruits, as they provide specific genetic markers for desirable traits.

Hormonal and Environmental Modulators of Biosynthetic Pathways (e.g., Ethylene)

The biosynthesis of this compound is not solely determined by genetics; it is also heavily influenced by hormonal and environmental cues. The plant hormone ethylene (B1197577) is a major regulator of fruit ripening and, consequently, of aroma production. nih.gov

Ethylene triggers a cascade of gene expression that leads to the synthesis of volatile esters. nih.gov Studies have shown that the expression of AAT genes is often ethylene-dependent. usda.gov In transgenic apples with suppressed ethylene production, the synthesis of esters is significantly reduced, but can be restored by the application of external ethylene. nih.gov This hormonal control is complex, with ethylene often regulating the final step in each biosynthetic pathway. nih.gov For example, while multiple genes may exist for a particular enzyme, typically only one member of the gene family is regulated by ethylene. nih.gov The expression of 1-aminocyclopropane-1-carboxylate synthase (ACS), a key enzyme in ethylene biosynthesis, particularly the ACS3 isoform, has been shown to have an expression pattern consistent with that of AAT1 and AAT2 in apples. usda.gov

Comparative Biosynthetic Strategies Across Diverse Biological Taxa

The synthesis of this compound is not limited to plants. This compound is also produced by various microorganisms, such as yeast, often as a byproduct of fermentation. While the final enzymatic step, the esterification of an alcohol and an acyl-CoA, is conserved, the pathways leading to the precursor molecules can differ.

In plants like the apple, the citramalate synthase pathway provides a route to 2-methylbutanoic acid that operates without feedback regulation, which is advantageous for producing large amounts of aroma compounds during ripening. nih.govpnas.org In contrast, some bacteria utilize different pathways for the synthesis of branched-chain fatty acids. pnas.org For example, some anaerobic parasites produce 2-methylbutyric acid as a main product of their metabolism. researchgate.net

The production of the alcohol precursor, 3-methylbutanol, and other branched-chain alcohols, has been a focus of metabolic engineering in microorganisms like Corynebacterium glutamicum and Escherichia coli for the production of biofuels. researchgate.netresearchgate.net These efforts often involve upregulating endogenous amino acid biosynthetic pathways and introducing enzymes from the keto-acid degradation pathway. researchgate.net Comparing these strategies across different taxa provides valuable insights into the evolution and diversity of metabolic pathways and offers opportunities for biotechnological applications.

Occurrence and Distribution in Biological and Food Matrices

Natural Abundance in Fruits and Horticultural Produce

3-Methylbutyl 2-methylbutanoate, also known by its synonym isoamyl 2-methylbutyrate (B1264701), is a recognized volatile compound in various apple cultivars. hmdb.cascribd.com Research has identified it in the aroma profile of the 'Ruixue' apple. nih.govmdpi.com The concentration of this ester can be influenced by post-harvest processing. For instance, in fresh-cut 'Gala' apples, the concentration of this compound was observed to decrease significantly after dipping in water compared to other treatments, highlighting the impact of processing on the final aroma profile of the fruit product. flvc.org

While branched-chain esters are major contributors to apple aroma, the specific blend of these compounds is highly cultivar-dependent. nih.gov For example, in 'Pink Lady' apples, other esters like hexyl 2-methylbutanoate and 2-methylbutyl acetate (B1210297) are more prominent. nih.gov The biosynthesis of isoamyl 2-methylbutyrate is an area of ongoing research, with studies on yeast providing insights into the enzymatic pathways that may also be relevant to its formation in apples like the 'Ningqiu' cultivar. researchgate.net

Table 1: Concentration of this compound in Fresh-Cut 'Gala' Apples After Different Dip Treatments Data sourced from Lu, S. et al. (2006). flvc.org

TreatmentConcentration (ppb)
Control (No Dip)1.9
Water Dip0.3
Additives1.0
Additives + Film Former 10.3
Additives + Film Former 20.3
Additives + Film Former 30.4

In bananas, this compound is a key ester that develops during the ripening process, contributing significantly to the fruit's characteristic sweet and fruity aroma. hmdb.camdpi.com Its formation is directly linked to the metabolism of the amino acid isoleucine. nih.govmdpi.com Studies have shown that this compound is detected in naturally ripened bananas and its production is enhanced by ethylene (B1197577) treatment, which is commonly used to induce ripening. researchgate.netresearchgate.net

The abundance of 3-methylbutyl esters, including this compound, varies among different banana cultivars. It has been identified as a plentiful volatile in varieties such as 'Cirad918', 'Yangambi Km5', 'Indonesia110', and 'Pisang Lilin'. researchgate.net Furthermore, storage conditions, such as temperature, play a crucial role in its biosynthesis. High-temperature storage has been found to influence the expression of genes related to volatile production, affecting the final concentration of this and other esters. researchgate.net

This compound is a confirmed volatile component in the aroma complex of strawberries. hmdb.ca While esters as a class represent a major portion of the volatile compounds in ripe strawberries, the specific composition can be diverse. nih.gov Research identifying the volatile profiles of various fruits has detected isoamyl 2-methylbutyrate (a synonym) in strawberries. nih.gov One study quantified its presence, although the specific units of measurement were not detailed, confirming its contribution to the fruit's aroma. nih.gov The scent of this particular ester is often described as having strawberry-like notes. nih.gov

The compound this compound has been identified as an important, impactful volatile in the aroma of 'Conference' pears. nih.govmdpi.com Its presence and concentration are affected by storage conditions and duration. Research on 'Conference' pears showed that this ester was among the most abundant aroma compounds, with its concentration peaking during the second month of storage before declining. researchgate.net In studies of 'Bartlett' pears, this compound was also detected as the fruit ripened post-harvest. wur.nl This indicates that the compound's formation is an active process during the maturation and storage of pears.

Beyond the commonly consumed fruits, this compound has been identified in a variety of other cultivated and wild species.

Sea Buckthorn (Hippophae rhamnoides): This compound is a significant and often one of the most abundant volatile esters found in sea buckthorn berries. hmdb.canih.gov It is a key contributor to the fruit's characteristic scent and is considered a biomarker for quality and authenticity in both wild and cultivated varieties. science.govnih.govmdpi.com

Chili Pepper (Capsicum frutescens): Several studies have identified this compound in the volatile profile of different chili pepper cultivars. nih.gov It has been detected in 'Shimatogarashi', a variety from Japan, and its concentration has been shown to vary with the ripening stage of the fruit. kagoshima-u.ac.jpresearchgate.net It was also identified as an odor-contributing compound in the Brazilian 'BRS Avai' tabasco pepper cultivar. scielo.br

Muscadine Grape (Vitis rotundifolia): Analysis of various muscadine grape genotypes has revealed the presence of this compound. Concentrations vary among different genotypes, indicating a genetic influence on the production of this aroma compound. smallfruits.org

Karawek (Artabotrys siamensis): This native Thai fruit, known for the scent of its flowers, also produces this compound in its ripe fruit, where it contributes an apple, banana, and strawberry-like odor. phtnet.org

Table 2: Concentration of this compound in Other Fruit Species Data sourced from Manikharda et al. (2017) researchgate.net and Threlfall et al. (2021) smallfruits.org.

Fruit SpeciesCultivar/GenotypeRipening Stage / ConditionConcentration (µg/kg or relative area)
Chili Pepper (Capsicum frutescens)ShimatogarashiGreen50 (relative area %)
Chili Pepper (Capsicum frutescens)ShimatogarashiOrange212 (relative area %)
Chili Pepper (Capsicum frutescens)ShimatogarashiRed136 (relative area %)
Muscadine Grape (Vitis rotundifolia)AM-29Ripe1.56 µg/kg
Muscadine Grape (Vitis rotundifolia)AM-54Ripe2.72 µg/kg
Muscadine Grape (Vitis rotundifolia)AM-77Ripe7.42 µg/kg
Muscadine Grape (Vitis rotundifolia)AM-116Ripe2.74 µg/kg
Muscadine Grape (Vitis rotundifolia)AM-135Ripe330.2 µg/kg
Muscadine Grape (Vitis rotundifolia)AM-154Ripe18.52 µg/kg

Contribution to Aroma Profiles in Fermented Products

This compound is a significant volatile compound that contributes to the characteristic aromas of many fermented foods and beverages.

This ester is a well-documented contributor to the aroma of a range of alcoholic beverages, imparting fruity notes.

Wine: In wine, this compound is one of many fermentation-derived compounds that shape the final aroma profile. awri.com.au It is found in red wines and can be influenced by factors such as the grape variety, yeast strain, and fermentation conditions. awri.com.au For instance, in smoke-tainted Cabernet Sauvignon wines, the concentration of esters like octanoic acid, 3-methylbutyl ester can be affected. nih.gov Studies on Amarone wine, produced from withered grapes, have also noted changes in aroma composition, including esters, due to the presence of Botrytis cinerea (noble rot). ftb.com.hr In sparkling wines, the second fermentation process can alter the concentration of various aroma compounds, including esters. nih.gov

Cider: This compound is a key contributor to the aroma of cider, often described as having fruity and floral notes. mdpi.comresearchgate.net The choice of yeast strain during fermentation has a significant impact on the production of this compound and other volatile organic compounds (VOCs), leading to diverse aroma profiles in the final product. mdpi.com For example, certain yeast strains can produce ciders with unique fruity and floral odorants, such as 3-methylbutyl octanoate. mdpi.com

Cognac: this compound is a known component of cognac, contributing to its complex aroma. thegoodscentscompany.com

The following table summarizes the occurrence of this compound and related esters in various alcoholic beverages and their associated aroma descriptors.

BeverageRelated Ester(s)Aroma Descriptor(s)
Wine Ethyl 2-methylbutanoate, Ethyl 3-methylbutanoateSweet fruit, Berry
Beer Ethyl 2-methylpropanoate, Ethyl 3-methylbutanoateSweet, Fruity, Grape-like
Cider 3-methylbutyl acetate, ethyl-2-methylbutanoateBanana, Fruity, Strawberry
Cognac This compoundFruity

Beyond alcoholic beverages, this compound and similar esters are found in other fermented food products. For example, it has been identified in foods like apple brandy (Calvados). researchgate.net The fermentation process, driven by various microorganisms, is key to the development of these flavor compounds.

Identification in Plant Essential Oils and Specialized Metabolite Databases

This compound is naturally present in the essential oils of several plants. It has been identified in Roman chamomile oil and Scotch spearmint oil. thegoodscentscompany.com This compound is also listed in various specialized metabolite databases such as the Human Metabolome Database (HMDB), FooDB, and the Yeast Metabolome Database (YMDB), which compile information on chemical compounds found in biological systems and foods. foodb.caymdb.ca These databases provide comprehensive details on its chemical properties, biological roles, and known food sources.

Role in Mammalian Systems and Post-Mortem Volatile Emissions

In mammalian systems, esters like this compound are involved in lipid metabolism. foodb.ca More specifically, research into the volatile organic compounds (VOCs) released during decomposition has identified this compound as part of the "volatilome." A study on the decomposition of human and animal remains found that a combination of five esters, including 3-methylbutyl 2-methylbutyrate, could be used to differentiate between human and pig remains. researchgate.net The emission of such volatile compounds is primarily due to the metabolic activity of microorganisms present during the decay process. nih.gov Interestingly, certain esters, including those with C5 alcohols and C10 esters, can trigger defensive behavior in hornets, as they are components of their attack pheromones. wikipedia.org

Advanced Analytical Methodologies for 3 Methylbutyl 2 Methylbutanoate Profiling

Chromatographic Separation and Detection Techniques

Chromatographic methods are paramount for separating 3-methylbutyl 2-methylbutanoate from complex volatile matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted and Untargeted Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for both the targeted and untargeted analysis of volatile compounds like this compound. nih.govnih.gov In targeted analysis, the instrument is specifically set to detect and quantify this ester, often using a reference standard for confirmation.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

ParameterTypical Setting
Column DB-WAX (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injector Temperature 250 °C
Oven Program Initial 40°C, ramped to 220°C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 15-250 amu

This table presents a generalized set of parameters; specific conditions may be optimized for particular applications. nih.govmdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Enhanced Resolution

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power and resolution compared to conventional one-dimensional GC. youtube.comscielo.br This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.orgsepsolve.com The first dimension typically separates compounds by volatility, while the second dimension provides separation based on polarity. sepsolve.com This orthogonal separation dramatically increases peak capacity, allowing for the resolution of co-eluting compounds that would otherwise overlap in a single-column separation. scielo.brmdpi.com The increased resolution and sensitivity of GCxGC make it a powerful tool for the detailed characterization of complex volatile profiles containing trace amounts of important aroma compounds. scielo.brmdpi.com

Sample Preparation and Extraction Strategies

The effective extraction and concentration of this compound from its matrix are critical prerequisites for accurate analysis.

Headspace Solid Phase Microextraction (HS-SPME) Optimization

Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. frontiersin.orgmdpi.com It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. mdpi.com The volatile compounds, including this compound, partition between the sample, the headspace, and the fiber coating. mdpi.com

The efficiency of the extraction is influenced by several factors that require careful optimization. These parameters often include the type of fiber coating, extraction time, and extraction temperature. frontiersin.orgmdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to adsorb a wide range of volatile compounds. frontiersin.orgmdpi.com Optimization is typically achieved by systematically varying these parameters to maximize the peak area of the target analyte. mdpi.com

Table 2: Key Parameters for HS-SPME Optimization

ParameterRange/Options ExploredOptimal Condition Example
Fiber Coating DVB/CAR/PDMS, PDMS/DVB, CAR/PDMSDVB/CAR/PDMS
Extraction Temp. 40 - 80 °C70 °C
Extraction Time 20 - 60 min50 min
Equilibration Time 15 - 60 min15 min
Desorption Time 1 - 11 min5 min

This table provides examples of ranges and optimal conditions found in various studies; specific optimization is matrix-dependent. frontiersin.orgmdpi.com

Development of Advanced Extraction Techniques for Trace Volatiles

Beyond conventional methods, several advanced extraction techniques have been developed to improve the recovery of trace volatile compounds. These methods aim to be more efficient, environmentally friendly, and suitable for thermally sensitive compounds.

Solvent-Assisted Flavor Evaporation (SAFE) : This is a high-vacuum distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds from a sample extract, minimizing the formation of artifacts and the loss of thermally labile substances. mdpi.com

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the sample and solvent, which can accelerate the extraction process. acs.org

Ultrasound-Assisted Extraction (UAE) : UAE employs high-frequency ultrasound waves to create cavitation, disrupting cell walls and enhancing mass transfer, thereby improving extraction efficiency. acs.org

Subcritical Solvent Extraction (SSE) and Supercritical Fluid Extraction (SFE) : These techniques use solvents or fluids below or above their critical point, respectively, offering tunable solvent properties and reduced use of organic solvents. acs.org

These advanced techniques provide powerful alternatives for the comprehensive extraction of volatile compounds like this compound from complex food and environmental matrices.

Spectroscopic Characterization and Structural Elucidation Approaches

While chromatography is essential for separation, spectroscopy is key to the definitive identification and structural confirmation of this compound.

Mass spectrometry, when coupled with gas chromatography (GC-MS), provides a fragmentation pattern for the molecule. The mass spectrum of this compound would show characteristic fragment ions that are used for its identification by comparison with spectral databases. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the carbonyl group of the ester are typically shifted downfield to the 2.0-2.2 ppm region. orgchemboulder.com The protons on the carbon adjacent to the ester oxygen appear at approximately 3.7-4.1 ppm. orgchemboulder.com

In the ¹³C NMR spectrum, the carbonyl carbon of an ester typically appears well above 200 ppm. youtube.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For an ester like this compound, a prominent C=O stretching vibration is expected in the range of 1735-1750 cm⁻¹. A C-O stretch is also observable between 1000-1300 cm⁻¹. orgchemboulder.com

By combining these spectroscopic techniques, the precise structure of this compound can be unequivocally confirmed.

Mass Spectrometry (MS) Data Interpretation and Library Matching

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of volatile compounds like this compound. The process involves the ionization of the molecule and the subsequent fragmentation into a unique pattern of ions.

Data Interpretation and Library Matching:

The resulting mass spectrum is a fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the parent ion and its fragments. For this compound (C₁₀H₂₀O₂), the molecular weight is approximately 172.26 g/mol . nist.govucdavis.edu In electron ionization (EI) mode, the molecule undergoes predictable fragmentation.

The identification of this compound is confirmed by comparing its experimentally obtained mass spectrum with entries in established spectral libraries, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library. nist.govsci-hub.se This database contains a vast collection of mass spectra for known compounds, allowing for a high-confidence match. The key is to match not only the major peaks but also their relative intensities.

Key Fragmentation Peaks for this compound:

m/zIon Structure/FragmentSignificance
70 [C₄H₅O]⁺Often the base peak, resulting from McLafferty rearrangement.
57 [C₄H₉]⁺Represents the butyl fragment.
43 [C₃H₇]⁺Represents the propyl fragment.
89 [C₄H₉COO]⁺The 2-methylbutanoate fragment.

This table is a representation of common fragments and their significance in the mass spectrum of this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to elucidate the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy:

¹H NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in the molecule. The spectrum for this compound would show distinct signals for the protons in the 3-methylbutyl (isoamyl) and 2-methylbutanoate parts of the ester. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are unique to the molecule's structure.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information on the different carbon environments. For this compound, one would expect to see distinct peaks for each of the 10 carbon atoms, unless there is symmetry leading to equivalent carbons. The chemical shifts of the carbonyl carbon (C=O) and the carbons adjacent to the oxygen atom are particularly informative.

The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the structure of this compound, complementing the information obtained from mass spectrometry. chemicalbook.comchemicalbook.com

Chemometric and Multivariate Statistical Analysis in Volatileomics

Principal Component Analysis (PCA) for Differentiating Aroma Profiles

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data, such as the volatile profiles of different fruit cultivars or the changes in aroma during ripening. dal.camaxapress.com PCA reduces the number of variables (volatile compounds) into a smaller number of uncorrelated principal components (PCs) that capture the most significant variance in the data. mdpi.com

In the context of aroma analysis, PCA can be used to:

Differentiate between samples: A PCA plot can visually group samples with similar aroma profiles and separate those with different profiles. For example, different apple varieties can be distinguished based on their unique blend of esters, including this compound. researchgate.net

Identify key aroma compounds: The loadings plot in a PCA can identify the volatile compounds that are most influential in differentiating between the sample groups.

For instance, a study on various apple cultivars might show that one principal component is heavily loaded with esters like this compound, indicating that this group of compounds is a major driver of the differences in aroma between the cultivars. researchgate.net

Odor Activity Value (OAV) Calculation and Sensory Relevance Assessment

The concentration of a volatile compound alone does not determine its impact on aroma. The Odor Activity Value (OAV) is a more meaningful measure as it takes into account the compound's odor threshold, which is the minimum concentration at which it can be detected by the human nose. nih.gov

OAV Calculation:

OAV is calculated using the following formula:

OAV = Concentration of the compound / Odor threshold of the compound

Sensory Relevance of this compound:

This compound typically has a low odor threshold, meaning even at low concentrations, it can have a significant OAV and contribute to the fruity aroma of products like apple juice. tugraz.at By calculating the OAVs for all volatile compounds in a sample, researchers can identify the key odorants responsible for its characteristic scent.

Example OAVs of Esters in Apple Juice:

CompoundOdor Threshold (µg/L in water)Example Concentration (µg/L)Calculated OAV
Ethyl 2-methylbutanoate0.0131.5115.4
This compound 0.15.050.0
Hexyl acetate (B1210297)1520013.3
Butyl acetate301505.0

This table provides a hypothetical example to illustrate the concept of OAV and is not based on a specific study. Odor thresholds can vary depending on the matrix.

This analysis helps to focus on the compounds that are most likely to be perceived by consumers and are therefore most important for sensory quality. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Olfactory Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational models that attempt to predict the biological activity, including the odor properties, of a chemical based on its molecular structure. nih.govyoutube.com In the context of olfaction, this is sometimes referred to as Quantitative Structure-Odor Relationship (QSOR) modeling. researchgate.net

How QSAR Works:

QSAR models are built by finding a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured olfactory properties (e.g., odor threshold or perceived odor quality). researchgate.netperfumerflavorist.com These properties can include:

Molecular weight

Shape and size

Polarity

Electron distribution

Predicting the Odor of this compound:

For a compound like this compound, a QSAR model could be developed to predict its fruity odor intensity based on the structural features of its ester group and the branching of its alkyl chains. perfumerflavorist.com These models can be valuable tools for:

Screening new flavor and fragrance compounds: Predicting the odor of a molecule before it is synthesized can save time and resources.

Understanding the molecular basis of olfaction: QSAR can provide insights into which molecular features are most important for a particular odor perception.

While still an area of active research, QSAR holds promise for the rational design of new flavor and fragrance ingredients.

Sensory Perception and Biological Significance of 3 Methylbutyl 2 Methylbutanoate

Olfactory Attributes and Flavor Contribution

3-Methylbutyl 2-methylbutanoate is a volatile ester recognized for its significant contribution to the aroma of various fruits and fermented beverages. Its sensory profile is predominantly characterized by fruity notes.

The table below outlines the various sensory descriptors that have been attributed to this compound. These descriptors highlight its complex and multifaceted aroma profile, which can be perceived differently depending on its concentration and the matrix in which it is present.

Sensory Descriptor
Sweet
Fruity
Apple
Berry
Cherry
Blueberry
Wine-like
Green
Herbaceous
Cheesy
Citrus

Sources: sigmaaldrich.comthegoodscentscompany.com

This compound is considered an impact aroma compound in the flavor profile of several fruits, most notably apples. nih.gov Esters are the main volatile compounds in ripe apples, constituting 80% to 98% of the total volatiles depending on the variety. nih.gov The composition and concentration of these esters, including this compound, are crucial in defining the characteristic aroma of different apple cultivars. nih.govnih.gov

The biosynthesis of this compound in apples is a complex process involving several metabolic pathways. The primary precursors for its formation are fatty acids and amino acids. nih.gov Through a series of enzymatic reactions, these precursors are converted into aldehydes and alcohols. nih.gov Specifically, branched-chain alcohols, such as 2-methyl-1-butanol (B89646), are derived from the metabolism of branched-chain amino acids. nih.gov The final step in the biosynthesis of this ester is the reaction of an alcohol with an acyl-CoA, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT). nih.gov The availability of precursors and the activity of enzymes like AAT directly influence the concentration of this compound and other esters, thereby shaping the final aroma profile of the fruit. nih.gov

The following table summarizes the presence of this compound and related esters in different apple varieties, emphasizing their role in the fruit's aroma.

Apple VarietyKey Esters Contributing to Aroma
FujiEthyl 2-methylbutanoate, 2-methylbutyl acetate (B1210297), hexyl acetate nih.gov
Golden DeliciousHigh concentration of esters (80% of total volatiles) nih.gov
Starking DeliciousHigh concentration of esters (98% of total volatiles) nih.gov
Royal Gala2-methylbutyl acetate is a key compound for the "red apple" perception. nih.gov

Sources: nih.govnih.gov

The production of these volatile compounds is also influenced by pre- and post-harvest factors. nih.gov For instance, the ripening process sees a shift from a dominance of aldehydes in immature apples to an increase in alcohols and esters in ripe apples. nih.gov

This compound is a significant flavor compound in various fermented beverages, including beer and Baijiu. In these products, its presence is primarily due to the metabolic activity of yeast and other microorganisms during fermentation. nih.gov

In the context of Strong-flavor Baijiu, a traditional Chinese liquor, esters are the main contributors to its characteristic aroma. nih.gov Fatty acid esters, in particular, are present in high concentrations and have low odor thresholds, making them key flavor chemicals. nih.gov The formation of these esters is positively correlated with the presence of specific microorganisms, such as Saccharomyces, Sporolactobacillus, and Clostridium. nih.gov These microbes play a crucial role in the synthesis of flavor compounds, including this compound, from precursors present in the raw materials. nih.gov

In beer, the formation of esters like this compound is a vital aspect of flavor development. However, an excess of certain sulfur-containing compounds, such as 2-mercapto-3-methyl-1-butanol (B3045925) (2M3MB), which can impart an undesirable onion-like off-flavor, can be problematic. nih.gov Research has shown that a precursor to 2M3MB is 2,3-epoxy-3-methylbutanal, a volatile compound that can be formed during the brewing process. nih.gov

Human Sensory Discrimination Studies and Consumer Acceptance

The sensory perception of this compound and its impact on consumer acceptance are closely linked to its concentration and the complexity of the food matrix. This ester is a fatty acid ester, a class of compounds that are carboxylic ester derivatives of a fatty acid. foodb.ca

Consumer acceptance of a fruit like an apple is significantly influenced by its flavor, which is a combination of taste (sugars and acids) and aroma (volatile compounds). nih.gov The presence of a rich and balanced profile of esters, including this compound, is generally associated with a desirable "fruity" and "ripe" character, which is favored by consumers. scielo.br

Synergistic and Antagonistic Interactions with Other Volatile Compounds in Complex Matrices

The final perceived aroma of a food product is rarely the result of a single compound but rather the complex interaction of numerous volatile molecules. mdpi.com These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound masks or suppresses the perception of another. mdpi.com

The complexity of flavor is further highlighted by the fact that creating a convincing fruit flavor often requires a blend of multiple esters. perfumerflavorist.com Simple flavors based on a single ester may have a strong initial impact but lack the depth and authenticity of more complex mixtures that mimic the natural composition of the fruit. perfumerflavorist.com Conversely, overly complex mixtures may have a less immediate impact but offer a more rounded and heat-stable flavor profile. perfumerflavorist.com

Broader Biological Roles and Metabolic Intersections

Beyond its role as a flavor compound, this compound, as a fatty acid ester, is involved in broader biological processes. foodb.ca These compounds are classified as lipids and lipid-like molecules and are integral to various metabolic pathways. foodb.ca

In biological systems, fatty acid esters are involved in:

Lipid Metabolism: They are part of the complex network of reactions involved in the synthesis and breakdown of lipids. foodb.ca

Energy Storage and Source: As derivatives of fatty acids, they can serve as a source of energy for cellular processes. foodb.cafoodb.ca

Membrane Stabilization: Lipids and their derivatives are fundamental components of cell membranes, contributing to their structure and function. foodb.cafoodb.ca

Pheromonal Communication: In some insects, such as the Asian giant hornet (Vespa mandarinia), certain esters, including 1-methylbutyl 3-methylbutanoate, act as alarm pheromones, triggering defensive behavior. wikipedia.org

The biosynthesis of this compound is linked to the metabolism of fatty acids and amino acids, highlighting its connection to central metabolic pathways. nih.gov

Integration into Cellular Lipid Metabolism and Energy Homeostasis

This compound, as a member of the fatty acid ester class of organic compounds, is intrinsically linked to cellular lipid metabolism. foodb.ca Its constituent parts, 3-methyl-1-butanol (isoamyl alcohol) and 2-methylbutanoic acid, are derived from amino acid and fatty acid metabolic pathways. The biosynthesis of this ester is an energy-dependent process, typically catalyzed by alcohol acyltransferase (AAT) enzymes. This reaction involves the condensation of an acyl-coenzyme A (CoA) molecule (2-methylbutanoyl-CoA) with an alcohol (3-methyl-1-butanol). The requirement for an activated acyl-CoA links its formation directly to the cell's energy status, as the generation of acyl-CoAs from carboxylic acids requires the hydrolysis of ATP. nih.gov

Once formed, this compound can be integrated into several aspects of cellular lipid dynamics and energy balance. It is recognized as a nutrient and a molecule for energy storage. foodb.ca Cells can hydrolyze the ester bond, releasing the alcohol and the fatty acid, which can then be channeled into energy-yielding pathways. The 2-methylbutanoic acid component can be further metabolized through pathways similar to those for other branched-chain fatty acids, ultimately entering the tricarboxylic acid (TCA) cycle to generate ATP. This positions the compound as a potential, albeit minor, energy source for the cell.

Potential as a Membrane Stabilizer and its Physiological Implications

This compound is identified as a potential membrane stabilizer, a role that stems from its physicochemical properties as a fatty acid ester. foodb.ca As an amphipathic molecule with a polar ester group and nonpolar hydrocarbon chains, it can intercalate into the phospholipid bilayer of cell membranes. Its presence within the membrane can influence the packing of phospholipids, thereby altering the physical properties of the membrane, such as fluidity and stability.

The "branched" nature of both the alcohol (3-methylbutyl) and the acyl (2-methylbutanoyl) moieties is significant. Branched-chain fatty acids are known to increase the fluidity of lipid bilayers. nih.gov This is analogous to the function of unsaturated fatty acids, where the "kinks" in their acyl chains disrupt the tight packing of straight-chain saturated fatty acids. nih.gov By introducing steric hindrance, the branched chains of this compound can decrease the van der Waals interactions between adjacent lipid tails, leading to a more fluid and less ordered membrane state. nih.gov

This modulation of membrane fluidity has important physiological implications. Cells must maintain their membrane fluidity within a narrow range for optimal function, a concept known as homeoviscous adaptation. nih.govlipotype.com The ability to alter membrane composition, including the incorporation of esters like this compound, allows organisms to adapt to environmental stressors such as temperature changes. For example, an increase in membrane fluidity can help counteract the rigidifying effects of cold temperatures. nih.gov This ensures the continued function of membrane-bound proteins, such as receptors and enzymes, and maintains the integrity of the membrane barrier. The lipophilic nature of the ester facilitates its interaction with and transport across the cell membrane, potentially influencing intracellular signaling and metabolic processes. acs.orgresearchgate.net

Biotechnological and Enzymatic Approaches for 3 Methylbutyl 2 Methylbutanoate Production

Enzyme Engineering and Directed Evolution for Enhanced Ester Biosynthesis

The core of biotechnological ester production lies in the enzymes that catalyze the reaction. nih.gov However, naturally occurring enzymes are often not optimized for industrial applications, facing limitations in activity, specificity, and stability under process conditions. nih.gov Enzyme engineering, particularly through directed evolution, offers a powerful solution to overcome these challenges. nih.govfredhutch.orgresearchgate.net

Directed evolution mimics the process of natural selection in a laboratory setting to tailor enzymes for specific purposes. fredhutch.orgscience.org.au This involves generating a diverse library of enzyme variants through methods like random mutagenesis or targeted mutagenesis. nih.govfredhutch.org These variants are then subjected to high-throughput screening to identify those with improved properties, such as enhanced catalytic efficiency or stability. nih.gov The genes of the "fitter" enzymes are then used as templates for the next round of mutation and selection, progressively improving the enzyme's performance. science.org.au

For the synthesis of 3-methylbutyl 2-methylbutanoate, the key enzymes are alcohol acyltransferases (AATs), which catalyze the transfer of an acyl group from an acyl-CoA to an alcohol. nih.gov The diversity of esters produced is influenced by substrate availability and the specificity of the AAT enzyme. nih.gov Through directed evolution, it is possible to engineer AATs with increased affinity for 3-methylbutanol and 2-methylbutanoyl-CoA, thereby enhancing the specific production of this compound. caltech.edu This approach has been successfully used to improve various enzymes for applications in biofuel production and the synthesis of other valuable chemicals. science.org.aucaltech.edu

Table 1: Strategies in Directed Evolution for Enzyme Improvement

StrategyDescriptionPotential Benefit for this compound Production
Random Mutagenesis Introduces random mutations throughout the entire gene of the enzyme.Can identify beneficial mutations at unexpected positions, leading to overall improved stability or activity. fredhutch.org
Targeted Mutagenesis Focuses on mutating specific regions of the enzyme, such as the active site. nih.govCan directly alter substrate specificity, increasing the enzyme's preference for 3-methylbutanol and 2-methylbutanoyl-CoA.
Gene Shuffling/Recombination Combines parts of different parent genes to create novel enzyme variants.Can bring together beneficial mutations from different enzymes to create a superior catalyst.

Microbial Fermentation Strategies for Sustainable Flavor Compound Generation

Microbial fermentation presents a promising and sustainable route for the production of flavor compounds like this compound. This approach utilizes microorganisms as cellular factories to convert renewable feedstocks, such as sugars, into the desired ester. The biosynthesis of the precursor molecules, 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, has been a focus of research. For instance, Corynebacterium crenatum has been genetically modified to produce 2-methyl-1-butanol, with optimized fermentation conditions leading to a production of 4.87 ± 0.39 g/L. nih.gov Similarly, Escherichia coli has been engineered for 3-methyl-1-butanol production, achieving up to 9.5 g/L through a two-phase fermentation system that mitigates product toxicity. nih.gov

The Ehrlich pathway is a key metabolic route in certain microbes for the conversion of amino acids into fusel alcohols, which are precursors to many esters. acs.org For example, L-isoleucine can be converted to 2-methylbutanol. acs.org By engineering the metabolic pathways of microorganisms, it is possible to enhance the production of these precursor alcohols and subsequently the final ester product. nih.gov Strategies often involve overexpressing key enzymes in the biosynthetic pathway and deleting competing pathways to channel metabolic flux towards the desired product. google.com

Recent studies have focused on optimizing fermentation conditions to maximize yield. For example, in the production of 2-methyl-1-butanol by a genetically engineered C. crenatum, factors such as pH, temperature, and inducer concentration were systematically optimized. nih.gov

Table 2: Examples of Microbial Production of Precursors for this compound

MicroorganismPrecursor ProducedTiter AchievedKey Strategy
Corynebacterium crenatum2-Methyl-1-butanol4.87 ± 0.39 g/LOptimization of fermentation conditions (pH, temperature, IPTG concentration). nih.gov
Escherichia coli3-Methyl-1-butanol9.5 g/LTwo-phase fermentation with oleyl alcohol to reduce product toxicity. nih.gov

In Vitro and In Vivo Biocatalytic Systems for Targeted Ester Synthesis

Biocatalytic systems, which utilize isolated enzymes or whole cells to perform chemical transformations, offer a highly specific and efficient means of synthesizing esters like this compound. nih.gov These systems can be broadly categorized as in vitro or in vivo.

In vitro biocatalysis involves the use of isolated enzymes in a controlled reaction environment. nih.gov This approach allows for precise control over reaction conditions, such as substrate concentration, temperature, and pH, to maximize product yield and purity. For ester synthesis, this would typically involve combining the precursor alcohol (3-methylbutanol) and acid (2-methylbutanoic acid or its activated form) with a suitable lipase (B570770) or esterase. The high selectivity of enzymes minimizes the formation of unwanted byproducts. nih.gov

In vivo biocatalysis , on the other hand, utilizes whole microbial cells as self-contained catalysts. researchgate.netnih.gov This approach has the advantage of cofactor regeneration and can be more cost-effective as it eliminates the need for enzyme purification. researchgate.net Genetically engineered microorganisms can be designed to overproduce the necessary enzymes and even synthesize the precursor molecules from simple carbon sources, creating a consolidated bioprocess. nih.gov

Both systems offer environmentally benign alternatives to traditional chemical synthesis, operating under mild conditions and reducing waste. nih.gov The choice between an in vitro and in vivo system depends on factors such as the complexity of the desired transformation, the cost of substrates and enzymes, and the potential for product inhibition.

Impact of Post-Harvest Handling and Processing Technologies on Ester Profiles

The concentration of this compound and other esters in fruits is significantly influenced by post-harvest handling and processing technologies. These factors can alter the activity of enzymes involved in ester biosynthesis and degradation.

Enzyme treatments during juice production can also have a profound effect on the final ester profile. The use of enzymes to improve juice yield and clarity is widespread. However, the temperature at which these treatments are carried out is critical. Hot enzyme treatments can lead to the breakdown of esters due to the elevated temperatures, resulting in a significant reduction in their concentration compared to cold enzyme treatments. scielo.br One study found that hot enzyme treatment of apple juice led to a decrease in ester content, while increasing the levels of aldehydes and other compounds associated with thermal degradation. scielo.br

Controlled atmosphere (CA) storage , which involves modifying the levels of oxygen and carbon dioxide, is another technique used to preserve fruit quality. mdpi.com Lowering oxygen levels can reduce ethylene (B1197577) production, a plant hormone that regulates ripening and the expression of AAT genes. researchgate.netmdpi.com Consequently, CA storage can lead to a reduction in ester biosynthesis. researchgate.net Treatments with 1-methylcyclopropene (B38975) (1-MCP), an ethylene action inhibitor, have been shown to significantly reduce ester production in apples. nih.govresearchgate.net

Table 3: Effect of Post-Harvest Technologies on Apple Ester Profiles

TechnologyEffect on Ester ConcentrationUnderlying Mechanism
Cold Storage Generally decreasesInhibition of alcohol acyltransferase (AAT) activity at low temperatures. researchgate.netmdpi.comresearchgate.net
Hot Enzyme Treatment DecreasesThermal degradation of esters. scielo.br
Controlled Atmosphere (CA) Storage DecreasesReduced ethylene production and subsequent downregulation of AAT gene expression. researchgate.netmdpi.com
1-MCP Treatment Significantly decreasesInhibition of ethylene perception, leading to reduced AAT activity and gene expression. nih.govresearchgate.net

Environmental and Specialized Research Applications of 3 Methylbutyl 2 Methylbutanoate

Investigation of Volatile Organic Compound (VOC) Release in Plant-Environment Interactions

3-Methylbutyl 2-methylbutanoate, also known as isoamyl 2-methylbutyrate (B1264701), is a naturally occurring ester that contributes to the characteristic aroma of various fruits. Its role as a volatile organic compound (VOC) is significant in the complex communication between plants and their environment. This compound is a component of the scent profile of fruits such as apples, strawberries, and bananas. hmdb.canih.gov The emission of this and other VOCs serves multiple ecological functions, including attracting pollinators and seed-dispersing animals, as well as defending against herbivores and pathogens.

The biosynthesis of esters like this compound in plants is complex, involving precursors from fatty acid and amino acid metabolic pathways. tandfonline.com In apples, for instance, the production of a wide array of esters is crucial for their aroma profile, which can be influenced by cultivar, ripeness, and storage conditions. nih.govredalyc.org Research has identified that branched-chain esters, such as those derived from isoleucine and leucine (B10760876), are key contributors to the distinct fruity notes. While over 300 volatiles have been identified in apples, a smaller subset, including various esters, is responsible for the characteristic aroma. nih.gov

The table below summarizes the presence of this compound in various plants, highlighting its role as a natural VOC.

Plant SourceRole of this compound
Apple (Malus domestica)Contributes to the characteristic fruity aroma. hmdb.canih.gov
Strawberry (Fragaria × ananassa)A component of the complex mixture of volatiles creating the fruit's flavor. hmdb.ca
BananaPresent as a flavor and aroma compound. hmdb.ca
Roman Chamomile OilIdentified as a constituent of the essential oil. hmdb.ca

Application in Forensic Science: Identification as a Potential Human Decomposition Marker

In the field of forensic science, the identification of volatile organic compounds released during decomposition is a critical area of research for locating human remains and estimating the post-mortem interval. Groundbreaking research has identified this compound as a key compound in distinguishing human decomposition from that of other animals.

A 2015 study published in PLOS ONE analyzed the VOCs from six human and 26 animal remains over a six-month period. hmdb.casigmaaldrich.com The research identified 452 compounds, and through principal component analysis, a specific combination of five esters was found that could separate human remains from pig remains. hmdb.casigmaaldrich.com Pigs are often used as human analogues in decomposition studies due to their physiological and biochemical similarities. nih.gov This distinction is crucial for the training of cadaver dogs and the development of portable detection devices for field use. sigmaaldrich.com

The five esters that were found to be characteristic of pig remains, and thus useful for differentiating them from human remains, are detailed in the table below. nih.govsigmaaldrich.com

Compound NameChemical FormulaRole in Differentiation
This compoundC10H20O2A combination of these five esters allowed for the separation of pig remains from human remains in decomposition studies. hmdb.casigmaaldrich.com
3-Methylbutyl pentanoateC10H20O2
3-Methylbutyl 3-methylbutyrateC10H20O2
Butyl pentanoateC9H18O2
Propyl hexanoateC9H18O2

This finding represents a significant advancement in forensic science, offering a potential chemical signature to improve the accuracy of locating deceased individuals. psu.edu Further research is needed to validate these findings with full bodies in various environmental conditions. sigmaaldrich.com The identification of this ester cocktail underscores the importance of detailed chemical profiling in forensic investigations. nih.govpsu.edu

Research into Environmental Fate and Degradation Pathways

The environmental fate of this compound is primarily governed by biodegradation. As a fatty acid ester, it is expected to be hydrolyzed into its constituent alcohol (3-methyl-1-butanol) and carboxylic acid (2-methylbutanoic acid). foodb.ca These smaller molecules can then be further metabolized by microorganisms in soil and water.

The structural characteristics of esters have a notable impact on their biodegradability. Research on various ester compounds has shown that factors such as chain length and branching influence the rate and completeness of anaerobic biodegradation. hst-j.org Specifically, studies have indicated that branching in the alcohol or acid moiety can make an ester more resistant to degradation compared to its straight-chain counterparts. hst-j.orgnih.gov This increased recalcitrance is attributed to the steric hindrance that branched structures present to microbial enzymes.

The degradation of the resulting 3-methyl-1-butanol and 2-methylbutanoic acid would likely follow pathways established for branched-chain amino acid catabolism. researchgate.net For instance, the degradation of branched-chain acyl-CoAs is a known biochemical process. The degradation pathway for 2-methylbutanoic acid, derived from the amino acid isoleucine, involves steps of oxidation and cleavage that eventually lead to common metabolic intermediates like acetyl-CoA and propionyl-CoA, which can then enter the Krebs cycle. researchgate.net

Hydrolysis: The initial step is the enzymatic hydrolysis of the ester bond, breaking down this compound into 3-methyl-1-butanol and 2-methylbutanoic acid.

Microbial Metabolism: Microorganisms in the environment utilize the resulting alcohol and carboxylic acid as carbon sources.

Oxidation: The branched-chain acid and alcohol are broken down further through oxidation pathways, such as β-oxidation for the acid component. nih.gov

While specific studies on the environmental persistence of this compound are limited, the general principles of ester and branched-chain fatty acid biodegradation suggest it would not be considered a highly persistent organic pollutant. However, its branched structure may result in a slower degradation rate compared to simpler esters. hst-j.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying 3-Methylbutyl 2-methylbutanoate in laboratory settings?

  • Answer: Synthesis typically involves esterification reactions between 2-methylbutanoic acid and 3-methylbutanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A common purification method is column chromatography using C18 reverse-phase columns with acetonitrile/water gradients to isolate the ester . For structural validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical, with gas chromatography (GC) or liquid chromatography (LC) used to confirm purity .

Q. How is this compound identified and quantified in natural matrices such as fruits or alcoholic beverages?

  • Answer: Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is widely used for volatile extraction and quantification. For example, in apple or wine samples, this method achieves detection limits as low as 0.1 ng/g, with spectral matching against reference libraries (e.g., NIST or HMDB) for identification . Calibration curves using deuterated internal standards improve accuracy in complex matrices .

Q. What are the primary research applications of this compound in flavor and fragrance chemistry?

  • Answer: Its fruity, apple-like aroma makes it a key target in flavor profiling. Studies use olfactometry-guided fractionation to isolate it from natural extracts (e.g., strawberry or mint oils) and compare synthetic vs. natural variants via enantioselective GC. In fragrance research, stability tests under UV light and varying pH conditions evaluate its longevity in formulations .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this compound in insect pheromone systems?

  • Answer: Enantiomeric purity is critical. In Odontothrips loti, synthetic (R)-lavandulyl (R)-2-methylbutanoate (a structural analog) elicits dose-dependent electrophysiological responses in males, confirmed via electroantennography (EAG). Chiral column chromatography is used to isolate enantiomers, with behavioral assays showing (R)-forms are bioactive, while (S)-forms are inactive .

Q. What experimental approaches resolve contradictions in reported biosynthesis pathways across plant species?

  • Answer: Isotopic labeling (e.g., ¹³C-L-leucine) tracks precursor incorporation into this compound in melon or apple tissues. Discrepancies arise due to species-specific enzyme kinetics; for instance, exogenous L-leucine increases ester levels in melons but not strawberries. Comparative transcriptomics identifies rate-limiting enzymes like alcohol acyltransferases (AATs), with knock-out mutants used to validate pathways .

Q. What methodologies address variability in natural occurrence levels reported across studies?

  • Answer: Meta-analyses of environmental factors (e.g., soil pH, ripening stage) are conducted using multivariate regression. For example, in grapes, ester levels correlate with terroir-specific yeast activity during fermentation. Controlled hydroponic experiments with standardized nutrient regimes reduce confounding variables, while inter-laboratory validation ensures analytical consistency .

Key Notes

  • Advanced Techniques: Focused on mechanistic studies (e.g., isotopic labeling, enantioselective analysis) to address research-grade challenges.
  • Contradictions: Highlighted variability in biosynthesis and natural occurrence, emphasizing methodological rigor to reconcile discrepancies.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.